2-Fluoro-3-(propylthio)pyridine
Description
Properties
Molecular Formula |
C8H10FNS |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-fluoro-3-propylsulfanylpyridine |
InChI |
InChI=1S/C8H10FNS/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
WMQPHJOUMGDOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(N=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2-Fluoro-4-(propylthio)pyridine
Key differences arise from the substituent positions:
- Electronic Effects : The 4-position thioether in 2-fluoro-4-(propylthio)pyridine may exert distinct electronic effects compared to the 3-position in the target compound. Thioethers at meta positions (3-) on pyridine can alter ring electron density differently than para (4-) positions, influencing reactivity in cross-coupling reactions or interactions with biological targets.
- Spectral Data: GC-MS: Base peak at m/z 143 (96%), likely corresponding to loss of the propylthio group (-SCH₂CH₂CH₃, 74 Da) . FT-IR: Strong absorption at 1652 cm⁻¹ (C=N/C=C stretching) and 1269 cm⁻¹ (C-F stretching) . HRMS: Observed [M+H]+ at m/z 201.0412 (calculated 201.0408), confirming molecular formula C₈H₁₀FNS (discrepancy in evidence-reported formula C₉H₁₃OS₂ suggests possible misannotation) .
Substituent Variations: Thioether vs. Halogen/Amino Groups
Comparisons with other pyridine derivatives highlight the role of substituents:
- The iodine atom increases molecular weight (MW 254.0 vs. 187.2 for 2-fluoro-3-(propylthio)pyridine) and may enhance halogen bonding interactions, unlike the thioether’s sulfur-based reactivity .
- 2-Bromopyridine (CAS 109-04-6): Bromine’s electronegativity and larger atomic radius compared to fluorine result in lower metabolic stability but higher polarizability, impacting solubility and intermolecular interactions .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Pyridine Derivatives
Table 2: Electronic and Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Reactivity Notes |
|---|---|---|---|
| This compound | ~2.1 | 187.2 | High sulfur nucleophilicity; moderate fluorophilicity |
| 2-Fluoro-4-(propylthio)pyridine | ~2.0 | 187.2 | Lower steric hindrance at 4-position |
| 5-Fluoro-3-iodopyridin-2-amine | ~1.8 | 254.0 | Iodine enhances halogen bonding; amino group basic |
Research Findings and Implications
- Reactivity : Thioether-containing pyridines (e.g., 2-fluoro-4-(propylthio)pyridine) exhibit robust C-S bond formation under dual catalysis, but steric effects at the 3-position may necessitate optimized conditions for the target compound .
- Biological Relevance : Fluorine and thioether groups synergistically improve blood-brain barrier penetration in neuroactive compounds, though this remains unexplored for this compound .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach leverages the electron-deficient nature of the pyridine ring to facilitate substitution at the 3-position. A plausible route involves reacting 2-fluoro-3-chloropyridine with propylthiol under basic conditions:
Procedure :
-
Substrate Preparation : 2-Fluoro-3-chloropyridine is synthesized via selective fluorination of 2,3-dichloropyridine using KF in the presence of a phase-transfer catalyst.
-
Thiolation : The chloride at position 3 is displaced by propylthiolate (generated in situ from propylthiol and NaH) in anhydrous DMF at 80–100°C for 12–24 hours.
Key Considerations :
Metal-Catalyzed Cross-Coupling
Transition-metal catalysis offers regioselective installation of the propylthio group. A Ullmann-type coupling using copper(I) iodide is effective:
Procedure :
-
Reagents : 2-Fluoro-3-iodopyridine, propylthiol, CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 120°C.
-
Reaction Time : 24–48 hours under nitrogen atmosphere.
Data Table 1: Comparative Yields in Cross-Coupling Reactions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMSO | 120 | 72 |
| Pd(OAc)₂ | XPhos | Toluene | 100 | 58 |
Challenges :
Reductive Functionalization
Adapting methodologies from fluoropyridine synthesis, selective reduction of polyhalogenated precursors followed by thiolation is viable.
Example Protocol :
-
Reduction : 2,6-Difluoro-3-chloropyridine undergoes hydrogenolysis with Pd/C (5 wt%) in ethanol at 50°C, selectively removing the 6-chloro group.
-
Thioether Formation : The resultant 2-fluoro-3-chloropyridine is treated with propylthiol and K₂CO₃ in DMF at 90°C.
Yield Profile :
-
Reduction step: 85–90% yield.
-
Thioether formation: 60–70% yield.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Solvent Impact :
-
Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity but complicate isolation.
-
Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) shows promise with 5–10% lower yields but easier recycling.
Catalyst Recycling :
Immobilized Cu nanoparticles on mesoporous silica enable three reuse cycles without significant activity loss.
Byproduct Management
Major Byproducts :
-
Disulfides : Mitigated by slow thiol addition and inert atmospheres.
-
Dehalogenation : Occurs at >100°C; controlled heating minimizes this.
Data Table 2: Byproduct Distribution in SNAr Reactions
| Temp (°C) | Disulfide (%) | Dehalogenated Product (%) |
|---|---|---|
| 80 | 8 | 2 |
| 100 | 15 | 10 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated thiolation using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature reactions:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-3-(propylthio)pyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves palladium-catalyzed coupling reactions between 2-fluoropyridine derivatives and propylthiol-containing reagents. Key steps include:
- Substitution : Fluorine at the 2-position of pyridine can be replaced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOtBu) .
- Thiolation : Propylthiol groups are introduced using reagents like propyl disulfide or propylthiol in the presence of CuI or Pd(PPh₃)₄ catalysts .
- Optimization : Yields (>70%) are achieved under inert atmospheres (N₂/Ar) at 80–100°C for 12–24 hours . Contaminants (e.g., unreacted pyridine) are removed via column chromatography (silica gel, hexane/EtOAc).
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine atom at the 2-position, while deshielding effects indicate sulfur’s electron-withdrawing influence .
- ¹H NMR : The propylthio group shows a triplet (δ ~1.0 ppm, CH₃), multiplet (δ ~1.7 ppm, CH₂), and triplet (δ ~3.2 ppm, SCH₂) .
- HRMS : Molecular ion [M+H]⁺ at m/z 185.05 (C₈H₁₀FNS⁺) with isotopic peaks for sulfur (³²S/³⁴S) .
Advanced Research Questions
Q. How does the electronic nature of the propylthio group influence regioselective functionalization in fluoropyridines?
- Analysis :
- The sulfur atom’s lone pairs activate the 4-position of the pyridine ring for electrophilic substitution (e.g., nitration, halogenation). Fluorine’s ortho/para-directing effect further modulates reactivity .
- Case Study : In similar compounds (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine), Pd-mediated cross-coupling at the 5-position occurs preferentially due to fluorine’s steric and electronic effects .
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with nicotinic acetylcholine receptors (nAChRs), leveraging fluorine’s electronegativity and sulfur’s hydrophobicity .
- Pharmacophore Models : Identify critical features (e.g., hydrogen-bond acceptors at fluorine, hydrophobic regions near propylthio) for activity .
Q. How can contradictory data on reaction yields be resolved in fluoropyridine synthesis?
- Troubleshooting :
- Catalyst Purity : Palladium catalysts (e.g., Pd(OAc)₂) must be anhydrous; trace moisture reduces efficiency .
- Temperature Control : Exothermic reactions >100°C degrade intermediates, lowering yields. Use reflux condensers with precise thermocouples .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized thiols) to adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
